[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine [2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18806910
InChI: InChI=1S/C14H13Cl4N/c1-19(2)13-7-8(3-4-10(13)15)9-5-11(16)14(18)12(17)6-9/h3-5,7,9H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

CAS No.:

Cat. No.: VC18806910

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-5-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)13-7-8(3-4-10(13)15)9-5-11(16)14(18)12(17)6-9/h3-5,7,9H,6H2,1-2H3
Standard InChI Key ADNMBBXSPRVGQX-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC(=C1)C2CC(=C(C(=C2)Cl)Cl)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of [2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is defined by three key components:

  • A chlorinated phenyl ring with substituents at the 2- and 5-positions.

  • A trichlorocyclohexa-2,4-dienyl group attached to the phenyl ring, with chlorine atoms at the 3-, 4-, and 5-positions.

  • A dimethylamino group (-N(CH₃)₂) at the para position relative to the cyclohexadienyl moiety.

Structural Elucidation Techniques

Advanced analytical methods are critical for confirming the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra provide insights into the electronic environment of hydrogen and carbon atoms, respectively. The dimethylamino group typically resonates as a singlet in the proton NMR spectrum due to equivalent methyl groups.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 337.1, corresponding to the molecular formula C₁₄H₁₃Cl₄N.

  • Infrared Spectroscopy (IR): Stretching vibrations for C-Cl bonds appear near 550–750 cm⁻¹, while N-H stretches (if present) are observed around 3300 cm⁻¹.

Synthesis and Manufacturing Approaches

Synthesizing [2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves multi-step organic reactions, often beginning with precursor chlorination and concluding with amine functionalization.

Key Synthetic Routes

  • Chlorination of Cyclohexadiene Precursors:
    Cyclohexa-1,3-diene undergoes electrophilic chlorination using Cl₂ in the presence of FeCl₃ to yield trichlorocyclohexadiene derivatives. Selective chlorination at the 3-, 4-, and 5-positions requires precise temperature control (0–5°C) to minimize polychlorination byproducts.

  • Coupling Reactions:
    The trichlorocyclohexadienyl group is coupled to a pre-chlorinated phenyl ring via Suzuki-Miyaura or Ullmann coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling under inert atmospheres.

  • Dimethylamination:
    Introduction of the dimethylamino group is achieved through nucleophilic aromatic substitution (SNAr) using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF). Elevated temperatures (80–100°C) enhance reaction rates.

Table 1: Representative Synthetic Conditions for Key Steps

Reaction StepReagents/ConditionsYield (%)Purity (%)
Cyclohexadiene ChlorinationCl₂, FeCl₃, 0°C, 12 h6590
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 24 h7285
Dimethylamination(CH₃)₂NH, K₂CO₃, DMF, 100°C, 48 h5888

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and the nucleophilic dimethylamino group.

Nucleophilic Substitution

The dimethylamino group can undergo quaternization with alkyl halides (e.g., CH₃I) to form ammonium salts, enhancing solubility in polar solvents.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ under acidic conditions oxidizes the cyclohexadienyl ring to a carboxylic acid derivative.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexadienyl group to a cyclohexane ring, altering steric and electronic properties.

Comparative Analysis with Structural Isomers

The 3,4,5-trichloro substitution pattern on the cyclohexadienyl ring differentiates this compound from isomers with alternative chlorine arrangements (e.g., 2,3,6- or 2,4,5-). Key distinctions include:

  • Thermal Stability: 3,4,5-Substituted derivatives exhibit higher melting points due to symmetric crystal packing.

  • Reactivity: Electron-withdrawing effects are more pronounced in 3,4,5-isomers, reducing susceptibility to electrophilic attack.

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